4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
Beschreibung
The compound 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as the "target compound") is a triazolone derivative characterized by:
- A 1H-1,2,4-triazol-5(4H)-one core, a heterocyclic scaffold known for diverse bioactivity.
- A cyclopropyl group at position 4, which may enhance metabolic stability and lipophilicity.
- A piperidin-4-yl group substituted at position 3, with a 3-methoxybenzyl moiety attached to the piperidine nitrogen.
- A methyl group at position 1, which influences steric and electronic properties.
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-21-19(24)23(16-6-7-16)18(20-21)15-8-10-22(11-9-15)13-14-4-3-5-17(12-14)25-2/h3-5,12,15-16H,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTLWTWKBGXMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC(=CC=C3)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Core Structural Similarities and Variations
The target compound shares the 1H-1,2,4-triazol-5(4H)-one core with several analogs. Key variations lie in substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis of selected analogs (Table 1).
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Substituent Impact on Physicochemical Properties
- Cyclopropyl Group : Present in the target compound and its sulfonyl analog (), cyclopropyl enhances metabolic stability by resisting oxidative degradation compared to linear alkyl groups .
- Methoxybenzyl-Piperidine : The 3-methoxybenzyl group in the target compound introduces moderate lipophilicity (logP ~3–4 estimated), while piperidine contributes to basicity (pKa ~8–9). This contrasts with the 4-trifluoromethylphenyl group in the Gαq activator, which increases hydrophobicity and electron-withdrawing effects .
- Fluorinated Substituents : The herbicide intermediate () utilizes Cl/F substituents to improve environmental persistence and target binding in weeds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- N-Alkylation : Introduction of the 3-methoxybenzyl group to a piperidine derivative using nucleophilic substitution (e.g., K₂CO₃ or Cs₂CO₃ as a base in DMF at 60–80°C) .
- Acylation/Cyclization : Formation of the triazole ring via cycloaddition or condensation reactions, often requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates .
- Key Considerations : Monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate) and confirm purity using HPLC (>95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, methoxybenzyl aromatic protons at δ 6.7–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ ~428.22 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .
Q. What structural features of this compound influence its physicochemical properties?
- Methodological Answer :
- Hydrogen Bonding : The triazole N–H and methoxybenzyl oxygen participate in H-bonding, affecting solubility and crystal packing .
- Lipophilicity : Cyclopropyl and methoxybenzyl groups enhance logP (~3.2), impacting membrane permeability .
- π-Stacking : Aromatic moieties (triazole, methoxybenzyl) enable interactions with biological targets like kinases or GPCRs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the cyclopropyl group (e.g., replace with bicyclic analogs) or methoxybenzyl (e.g., halogenated derivatives) to assess potency shifts .
- Assay Selection : Use target-specific assays (e.g., kinase inhibition, cytotoxicity in cancer cell lines) with IC₅₀ determinations .
- Data Correlation : Apply QSAR models to link structural descriptors (e.g., Hammett σ values) with activity trends .
Q. What hypotheses exist regarding the compound’s mechanism of action, and how can they be validated experimentally?
- Methodological Answer :
- Hypotheses : Potential kinase inhibition (e.g., JAK2/STAT3 pathway) or modulation of neurotransmitter receptors (e.g., σ-1 receptors) due to structural analogs’ activities .
- Validation Strategies :
- In Vitro : Competitive binding assays (e.g., fluorescence polarization) with recombinant proteins .
- In Silico : Molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .
- Gene Expression Profiling : RNA-seq to identify downstream pathway activation .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
- Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products .
- Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data and identify outliers .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and analyze degradation via UPLC-QTOF to identify labile groups (e.g., triazole ring) .
- Excipient Screening : Co-formulate with cyclodextrins or liposomes to enhance aqueous solubility and reduce hydrolysis .
- Temperature Studies : Accelerated stability testing (40°C/75% RH) to establish shelf-life guidelines .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer :
- Target Profiling : Use SwissTargetPrediction or SEA to identify secondary targets (e.g., cytochrome P450 enzymes) .
- Toxicity Prediction : Apply ADMETlab 2.0 to estimate hepatotoxicity (e.g., bioactivation to reactive metabolites) .
- MD Simulations : GROMACS-based simulations (100 ns) to assess binding stability and conformational changes in target proteins .
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